2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride
Overview
Description
2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C6H9ClINS and a molecular weight of 289.57 g/mol . This compound is characterized by the presence of an iodine atom attached to a thiophene ring, which is further connected to an ethylamine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 5-iodothiophene-2-carboxylic acid with ethylamine under acidic conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride may involve large-scale iodination reactions followed by amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The final product is often obtained as a hydrochloride salt to improve its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene compounds.
Scientific Research Applications
2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the iodine atom enhances its ability to participate in halogen bonding, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)ethan-1-amine hydrochloride
- 2-(5-Chlorothiophen-2-yl)ethan-1-amine hydrochloride
- 2-(5-Fluorothiophen-2-yl)ethan-1-amine hydrochloride
Uniqueness
2-(5-Iodothiophen-2-yl)ethan-1-amine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding interactions, making this compound particularly valuable in certain research applications .
Properties
IUPAC Name |
2-(5-iodothiophen-2-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8INS.ClH/c7-6-2-1-5(9-6)3-4-8;/h1-2H,3-4,8H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLKSNUVIYIJHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)I)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClINS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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